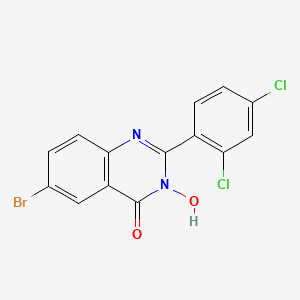

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Description

6-Bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by:

- Bromine at position 6 of the quinazolinone core.

- 2,4-Dichlorophenyl at position 2.

- Hydroxy group at position 3.

This structural framework places it within the 4(3H)-quinazolinone subclass, where the keto group at position 4 and substituents at positions 2 and 3 critically influence its biological and physicochemical properties .

Properties

IUPAC Name |

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-10(5-7)14(20)19(21)13(18-12)9-3-2-8(16)6-11(9)17/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCIAMDBHDKTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the cyclization of 2-amino-5-bromo-3-(2,4-dichlorophenyl)benzoic acid with formamide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinazolinone.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazolinone.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. A study found that certain synthesized quinazolinone derivatives showed superior antibacterial effects compared to antifungal activities . The introduction of specific substituents can enhance these effects.

- Anti-inflammatory Effects : Quinazolinone derivatives have been reported to possess anti-inflammatory properties. For instance, compounds derived from 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone have been evaluated for their ability to inhibit edema in animal models .

- Anticancer Potential : Some studies suggest that quinazolinone derivatives may act as potent anticancer agents by inhibiting specific enzymes involved in cancer progression . The mechanism often involves the modulation of signaling pathways critical for cell proliferation.

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. It can undergo various reactions such as:

- Oxidation : Leading to the formation of quinone derivatives.

- Reduction : Producing dihydroquinazolinones.

- Substitution Reactions : Resulting in various substituted quinazolinones depending on the nucleophile used .

Data Tables

Case Study 1: Antimicrobial Evaluation

A study conducted by Desai et al. synthesized various 2-(2-chloro-6-methyl(3-quinolyl)) derivatives and evaluated their antimicrobial activity. The results indicated that compounds with hydroxyl substitutions at ortho or meta positions exhibited excellent antibacterial and antifungal activities .

Case Study 2: Anti-inflammatory Activity

Research published by Abdelkhalek et al. focused on the anti-inflammatory properties of synthesized quinazolinones, demonstrating significant inhibition of edema in treated groups compared to controls. The study highlighted the importance of specific functional groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Key Observations

Antimicrobial and Anti-inflammatory Activity

- Hydroxy at position 3 may confer antioxidant properties (as seen in phenolic quinazolinones) while contributing to anti-inflammatory effects via hydrogen bonding with enzymes like COX-2 . In contrast, acetyl or pyrimidinyl groups at position 3 prioritize other activities, such as analgesia or antiviral effects .

Antiviral Activity

- Pyrimidinyl substituents at position 3 (e.g., Compound 4) demonstrate specificity against vaccinia virus, likely due to interactions with viral DNA replication machinery . The target compound’s hydroxy group lacks this specificity but may offer broader radical-scavenging capabilities .

Antioxidant Capacity

- Phenolic derivatives (e.g., 3-hydroxy or 4-bromophenyl analogs) exhibit superior radical scavenging in DPPH and ABTS⁺ assays compared to non-hydroxylated compounds .

Structural Activity Relationships (SAR)

- Halogenation: Bromine at position 6 is a conserved feature in many active analogs, likely stabilizing the quinazolinone core via electron-withdrawing effects .

- Substituent Polarity : Hydrophilic groups (e.g., hydroxy) enhance antioxidant activity but may reduce antimicrobial efficacy compared to hydrophobic substituents (e.g., dichlorophenyl) .

Biological Activity

6-Bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit notable antimicrobial properties. A study evaluated various synthesized quinazolinones against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives, including those similar to this compound, showed significant antibacterial activity comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| A | Bacillus subtilis | 15 | |

| B | Staphylococcus aureus | 20 | |

| C | Pseudomonas aeruginosa | 18 | |

| D | Candida albicans | 14 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema model in rats. The compound exhibited significant reduction in paw swelling, indicating its efficacy as an anti-inflammatory agent. The results were comparable to ibuprofen, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Effects

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives. Specifically, compounds derived from the quinazolinone structure have shown promising results against various cancer cell lines. For instance, derivatives similar to this compound demonstrated cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .

Table 3: Anticancer Activity Against Cell Lines

Case Studies

- Antibacterial Efficacy : A study published in the Indian Journal of Pharmaceutical Sciences investigated the antibacterial activity of various quinazolinones, including those structurally related to our compound. It was found that modifications on the phenyl ring significantly influenced antibacterial potency against gram-positive bacteria .

- Inflammation Model : In a controlled experiment using rats for inflammation modeling, it was observed that treatment with the compound led to a marked decrease in inflammatory markers compared to control groups treated with saline solutions .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzoxazinone intermediates (e.g., 6-bromo-2-(2,4-dichlorophenyl)-3,1-benzoxazin-4(3H)-one) are reacted with nitrogen nucleophiles like hydrazine hydrate under reflux (120–130°C for 3 hours) . Key characterization methods include:

Q. What pharmacological models are used to evaluate the analgesic activity of quinazolinone derivatives?

- Methodological Answer : The acetic acid-induced writhing test in mice is a standard model. Compounds are administered intraperitoneally, and writhes (abdominal constrictions) are counted over 20–30 minutes. Activity is expressed as % inhibition compared to controls. For example, 6-bromo derivatives showed 61–83% inhibition, outperforming indomethacin in some cases . Dose-response curves and statistical analyses (e.g., ANOVA) validate significance .

Q. How are quinazolinone derivatives screened for antimicrobial activity?

- Methodological Answer : Agar dilution or broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans). Results are compared to standards like penicillin G and amphotericin B . Structural modifications (e.g., Schiff base formation) enhance activity by altering membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 3-hydroxy-4(3H)-quinazolinone derivatives?

- Methodological Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity .

- Catalyst use : Acidic catalysts (e.g., glacial acetic acid) accelerate cyclization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves purity .

Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What strategies address contradictions in bioactivity data across studies (e.g., variable antimicrobial potency)?

- Methodological Answer : Contradictions arise from differences in:

- Assay protocols : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups like -Br vs. -Cl) .

- Cellular uptake : Use fluorescence microscopy or LC-MS to quantify intracellular concentrations .

Meta-analyses of structure-activity relationships (SAR) resolve discrepancies .

Q. How can computational methods guide the design of quinazolinone derivatives with enhanced antitumor activity?

- Methodological Answer : In silico approaches include:

- Molecular docking : Predict binding affinities to targets like HMG-CoA reductase or thymidylate synthase .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

- ADMET profiling : Optimize pharmacokinetics (e.g., CYP450 interactions) using tools like SwissADME .

For example, 6-iodo-2-thioether analogs showed GI₅₀ values of 2.7–3.9 μM in NCI-60 cancer panels .

Q. What advanced spectroscopic techniques characterize non-linear optical (NLO) properties in quinazolinone crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.